1,1-Dimethoxy-2-methylpropane
Overview
Description
“1,1-Dimethoxy-2-methylpropane” is a chemical compound with the molecular formula C6H14O2 . It is also known by other names such as Isobutylaldehyde dimethyl acetal, Isobutyraldehyde dimethylacetal, Propane, 2-methyl, 1,1-dimethoxy, and Isobutanal, dimethylacetal .
Molecular Structure Analysis
The molecular structure of “1,1-Dimethoxy-2-methylpropane” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .
Physical And Chemical Properties Analysis
“1,1-Dimethoxy-2-methylpropane” has a molecular weight of 118.1742 . It has a density of 0.8±0.1 g/cm3, a boiling point of 103.8±8.0 °C at 760 mmHg, and a vapor pressure of 36.8±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 32.9±3.0 kJ/mol and a flash point of 3.9±18.0 °C .
Scientific Research Applications
1. Conformational Analysis in Polymer Research
Kato et al. (1981) conducted dielectric measurements on 1,2-dimethoxy-2-methylpropane (DMMP), a model compound for poly(oxy-1,1-dimethylethylene) (PODME), to estimate conformational energies. They found that DMMP significantly differs from dimethoxyethane, highlighting the trans state's preference over gauche states in its conformational energy, which is critical for understanding the properties of PODME chains (Kato, Araki, & Abe, 1981).
2. Synthesis in the Food Industry
Hájek et al. (2002) presented a three-step synthesis of 1,1-dimethoxy-2-phenylpropane, achieving high analytical purity (99.8%). This purity level allows for its application in the food industry, demonstrating the compound's versatility in synthesis and industrial utility (Hájek, Kacer, & Červený, 2002).
3. Mass Spectrometry Analysis
Weinkam et al. (1976) utilized chemical ionization mass spectrometry to study the stereoselective metabolism of a related compound, 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane, suggesting the effectiveness of this technique in analyzing metabolic reactions. This highlights the potential for using similar mass spectrometric techniques in the study of 1,1-Dimethoxy-2-methylpropane (Weinkam, Gal, Callery, & Castagnoli, 1976).
4. Molecular Mechanics Calculations
Abe and Tasaki (1986) conducted MM2 calculations on 1,2-dimethoxy-2-methylpropane, contributing to the understanding of the gauche oxygen effect in glycol ethers, which is significant for the theoretical understanding of chemical structures and behaviors (Abe & Tasaki, 1986).
5. Application in Stereochemical Synthesis
Kassiou and Read (1994) synthesized various heterocycles derived from 2,5-trans-2′,5′-trans-5,5′-dimethylperhydro-2,2′-bipyrimidine, which is formed from 2-methylpropane-1,3-diamine, a compound structurally related to 1,1-Dimethoxy-2-methylpropane. This study illustrates the compound's relevance in complex stereochemical syntheses (Kassiou & Read, 1994).
Safety And Hazards
The safety data sheet for a similar compound, “2,2-Dimethoxypropane”, mentions that it is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of fire, CO2, dry chemical, or foam should be used for extinction .
properties
IUPAC Name |
1,1-dimethoxy-2-methylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(2)6(7-3)8-4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINGOXPFQFTXIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194446 | |
Record name | Propane, 1,1-dimethoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethoxy-2-methylpropane | |
CAS RN |
41632-89-7 | |
Record name | 1,1-Dimethoxy-2-methylpropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41632-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1,1-dimethoxy-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041632897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1,1-dimethoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dimethoxy-2-methylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.249.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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